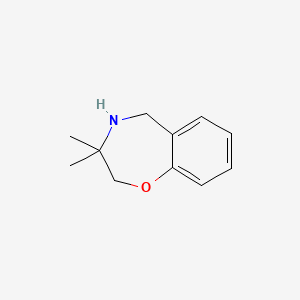

3,3-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Description

3,3-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a seven-membered heterocyclic compound featuring a fused benzene ring, an oxygen atom at position 1, and a nitrogen atom at position 2. The molecule contains two methyl substituents at the 3-position of the tetrahydrobenzoxazepine scaffold. This structural motif enhances lipophilicity and steric bulk, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

3,3-dimethyl-4,5-dihydro-2H-1,4-benzoxazepine |

InChI |

InChI=1S/C11H15NO/c1-11(2)8-13-10-6-4-3-5-9(10)7-12-11/h3-6,12H,7-8H2,1-2H3 |

InChI Key |

HXBUJBKQCCQTKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC2=CC=CC=C2CN1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable ketone or aldehyde, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen or hydride donors.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazepine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzoxazepines.

Scientific Research Applications

3,3-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Industry: It can be used in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules and influencing various biochemical pathways. The specific pathways and targets depend on the functional groups present on the benzoxazepine ring and the overall molecular structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural and functional differences between 3,3-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine and related heterocyclic compounds:

Key Structural and Functional Insights :

Ring Size and Heteroatom Position: 1,4-Benzoxazepines (e.g., the target compound) differ from 1,5-benzoxazepines () in the placement of nitrogen and oxygen, altering electronic properties and binding interactions. For example, 1,5-benzoxazepines are explored as fuel additives due to their stability and combustion-enhancing properties , whereas 1,4-benzoxazepines are more common in medicinal chemistry .

Substituent Effects :

- The 3,3-dimethyl groups in the target compound enhance steric hindrance compared to unsubstituted analogs (e.g., 2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, CAS 21767-41-9, ). This may improve metabolic stability but reduce solubility .

- Hydroxyl or carbonyl substituents (e.g., 3-hydroxy-1,5-benzothiazepine in ) increase polarity, favoring aqueous solubility but limiting blood-brain barrier penetration .

Synthetic Accessibility: The target compound likely requires specialized methods, such as N-formyliminium ion-mediated cyclization () or scandium/copper triflate-catalyzed acylaminoalkylation (), to install the dimethyl groups efficiently. In contrast, simpler benzoxazepines (e.g., 2,3,4,5-tetrahydro-1,4-benzoxazepine) are synthesized via condensation of salicylaldehydes with amines ().

Pharmacological Potential: Benzoxazepines with bulky substituents (e.g., pyridine-2-carbonyl in ) show promise as kinase or bromodomain inhibitors due to enhanced target engagement . Compounds with electron-withdrawing groups (e.g., dithiazepinone 1,1-dioxides in ) exhibit anticancer activity via reactive oxygen species (ROS) modulation .

Research Findings and Data Tables

Physical and Chemical Properties :

| Property | This compound | 2,3,4,5-Tetrahydro-1,4-benzoxazepine HCl | 5-Substituted Benzo[f][1,4]oxazepine |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₅NO | C₉H₁₂ClNO | C₁₄H₁₇NO (varies by substituent) |

| Molecular Weight | ~177.25 g/mol | 197.65 g/mol | ~215.29 g/mol |

| Lipophilicity (LogP) | ~2.5 (estimated) | ~1.8 | ~3.0 (aryl-substituted) |

| Synthetic Yield | Not reported | 74% (via silylation/isopropylidene route) | 60–85% (Pictet-Spengler method) |

| Key Applications | Bromodomain inhibition (predicted) | Synthetic intermediate | Anticancer agents, CNS modulators |

| References |

Biological Activity

3,3-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a benzoxazepine ring system, which is known for its diverse biological activities. The unique structure contributes to its interaction with various biological targets, making it a subject of interest in drug discovery.

| Property | Value |

|---|---|

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.25 g/mol |

| CAS Number | 921835-36-1 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as receptors and enzymes. Research indicates that it may influence neurotransmitter systems and exhibit cytotoxic effects against certain cancer cell lines.

- Cytotoxicity : Studies have shown that derivatives of benzoxazepines can exhibit significant cytotoxicity against human promyelotic leukemia HL-60 cells. For instance, certain compounds demonstrated cytotoxic effects that were twice as potent as dopamine .

- Multidrug Resistance Reversal : Some benzazepine derivatives have been reported to inhibit the P-glycoprotein (Pgp) efflux pump, which is crucial in multidrug resistance (MDR) mechanisms in cancer cells. One compound showed a reversal activity that was two times more potent than verapamil .

Structure-Activity Relationships (SAR)

The structure of this compound plays a significant role in its biological efficacy. Variations in substituents on the benzoxazepine core can lead to substantial differences in activity.

Table 2: SAR Findings

| Compound | Activity | Notes |

|---|---|---|

| Compound A | High cytotoxicity | Effective against HL-60 cells |

| Compound B | Moderate Pgp inhibition | Two times more potent than verapamil |

| Compound C | Low activity | Less effective against cancer cell lines |

Study 1: Cytotoxic Effects on Cancer Cells

In a study investigating the effects of various benzazepines on leukemia cells, compounds derived from the benzoxazepine framework were found to induce apoptosis in HL-60 cells. The mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Study 2: Inhibition of Multidrug Resistance

Another significant finding was the ability of certain benzazepines to inhibit P-glycoprotein-mediated drug efflux. This property was evaluated using mouse lymphoma cells and highlighted the potential for these compounds to enhance the efficacy of existing chemotherapeutic agents by preventing drug resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.